molecular formula C22H26N4O2S2 B14095030 2,2'-[Benzene-1,4-diylbis(methanediylsulfanediyl)]bis(6-propylpyrimidin-4-ol)

2,2'-[Benzene-1,4-diylbis(methanediylsulfanediyl)]bis(6-propylpyrimidin-4-ol)

Cat. No.: B14095030
M. Wt: 442.6 g/mol
InChI Key: RVYJLVDBSXEDTG-UHFFFAOYSA-N
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Description

2-{[(4-{[(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)sulfanyl]methyl}phenyl)methyl]sulfanyl}-6-propyl-3,4-dihydropyrimidin-4-one is a complex organic compound belonging to the class of pyrimidines. This compound is characterized by the presence of a dihydropyrimidinone core, which is further functionalized with propyl groups and sulfanyl linkages. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(4-{[(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)sulfanyl]methyl}phenyl)methyl]sulfanyl}-6-propyl-3,4-dihydropyrimidin-4-one typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors through [3+3], [4+2], or [5+1] cyclization processes . These reactions often require specific catalysts and controlled reaction conditions to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening technologies and optimization of reaction parameters are crucial to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-{[(4-{[(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)sulfanyl]methyl}phenyl)methyl]sulfanyl}-6-propyl-3,4-dihydropyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the sulfanyl groups, where nucleophiles replace the sulfanyl moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as halides, amines, and thiols in the presence of suitable catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or alcohols.

Scientific Research Applications

2-{[(4-{[(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)sulfanyl]methyl}phenyl)methyl]sulfanyl}-6-propyl-3,4-dihydropyrimidin-4-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{[(4-{[(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)sulfanyl]methyl}phenyl)methyl]sulfanyl}-6-propyl-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to other similar compounds, 2-{[(4-{[(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)sulfanyl]methyl}phenyl)methyl]sulfanyl}-6-propyl-3,4-dihydropyrimidin-4-one is unique due to its specific functional groups and structural configuration. These features contribute to its distinct chemical reactivity and potential biological activities, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C22H26N4O2S2

Molecular Weight

442.6 g/mol

IUPAC Name

2-[[4-[(6-oxo-4-propyl-1H-pyrimidin-2-yl)sulfanylmethyl]phenyl]methylsulfanyl]-4-propyl-1H-pyrimidin-6-one

InChI

InChI=1S/C22H26N4O2S2/c1-3-5-17-11-19(27)25-21(23-17)29-13-15-7-9-16(10-8-15)14-30-22-24-18(6-4-2)12-20(28)26-22/h7-12H,3-6,13-14H2,1-2H3,(H,23,25,27)(H,24,26,28)

InChI Key

RVYJLVDBSXEDTG-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC(=O)NC(=N1)SCC2=CC=C(C=C2)CSC3=NC(=CC(=O)N3)CCC

Origin of Product

United States

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